![molecular formula C19H19N3O2S2 B2493253 N-(3-(メチルカルバモイル)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-2-イル)ベンゾ[d]チアゾール-6-カルボキサミド CAS No. 868965-84-8](/img/structure/B2493253.png)
N-(3-(メチルカルバモイル)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-2-イル)ベンゾ[d]チアゾール-6-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C19H19N3O2S2 and its molecular weight is 385.5. The purity is usually 95%.
BenchChem offers high-quality N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!化合物の「N-(3-(メチルカルバモイル)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-2-イル)ベンゾ[d]チアゾール-6-カルボキサミド」の科学研究用途に関する包括的な分析を以下に示します。
抗がん活性
この化合物は、さまざまな癌細胞株の増殖を阻害する能力があるため、抗がん研究で潜在的な可能性を示しています。 チアゾール環とチオフェン環の存在は、その細胞毒性特性に寄与し、新しい抗がん剤の開発候補となっています .
抗菌性
この化合物は、さまざまな細菌株および真菌株に対して著しい抗菌活性を示します。 その構造により、微生物の細胞壁の合成と機能を阻害することが可能になり、新しい抗菌剤の有望な候補となっています .
抗炎症効果
研究によると、この化合物は、炎症反応に関与する重要な酵素と経路を阻害することにより、炎症を軽減することができます。 これは、関節炎などの炎症性疾患の治療のための潜在的な治療薬となります .
神経保護用途
この化合物は、アルツハイマー病やパーキンソン病などの神経変性疾患の文脈において、特に神経保護効果について研究されています。 酸化ストレスと神経細胞死経路を調節する能力は、神経保護におけるその可能性を浮き彫りにしています .
抗酸化活性
その化学構造により、この化合物は、フリーラジカルをスカベンジし、酸化ストレスを軽減する抗酸化物質として作用することができます。 この特性は、細胞損傷と老化を防止するのに役立ち、抗酸化防御を強化することを目的としたサプリメントや医薬品の開発に役立つ可能性があります .
抗ウイルス研究
この化合物は、特にヒトに重大な疾患を引き起こすウイルスに対して、抗ウイルス研究で有望な結果を示しています。 そのメカニズムは、ウイルスの複製と宿主細胞への侵入を阻害することを含み、抗ウイルス薬開発の潜在的な候補となっています .
心臓保護効果
研究によると、この化合物は、心臓保護特性を持っている可能性があり、心筋虚血やその他のストレス要因による心臓組織の損傷から保護するのに役立ちます。 これは、心臓病や関連疾患の治療の開発に役立つ可能性があります .
抗糖尿病の可能性
この化合物は、グルコース代謝を調節し、インスリン感受性を改善することにより、糖尿病を管理する可能性について探求されてきました。 これは、新しい抗糖尿病薬の開発候補となっています .
これらの用途は、「N-(3-(メチルカルバモイル)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-2-イル)ベンゾ[d]チアゾール-6-カルボキサミド」の科学研究のさまざまな分野における多様な可能性を強調しています。
チアゾール:さまざまな生物学的活性を持つ チオフェン誘導体の合成における最近の戦略 チアゾール誘導体の合成と生物学的評価
作用機序
Target of Action
Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors such as nutrient availability and defense mechanisms . Inhibiting quorum sensing can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria from developing future resistance .
Biochemical Pathways
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
It’s worth noting that similar compounds have been evaluated for their growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa .
Result of Action
Similar compounds have shown promising quorum-sensing inhibitors with ic 50 of 1152 μg mL −1, 1822 μg mL −1 and 455 μg mL −1, respectively . In addition, they showed the moderate anti-biofilm formation of Pseudomonas aeruginosa .
Action Environment
It’s worth noting that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . Therefore, it can be inferred that environmental factors might influence the compound’s action.
特性
IUPAC Name |
N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-20-18(24)16-12-5-3-2-4-6-14(12)26-19(16)22-17(23)11-7-8-13-15(9-11)25-10-21-13/h7-10H,2-6H2,1H3,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDDUUWHISBLRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2493170.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide](/img/structure/B2493174.png)

![({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,4-DIFLUOROBENZOATE](/img/structure/B2493177.png)


![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2493184.png)

![methyl 4-({[(4-hydroxyoxan-4-yl)methyl]carbamoyl}formamido)benzoate](/img/structure/B2493188.png)
![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)
![N-(2-methoxy-5-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2493190.png)
![4-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2493191.png)
![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2493193.png)
